(trans)-4-Propyl-1-methyl-L-proline-d3
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Overview
Description
(trans)-4-Propyl-1-methyl-L-proline-d3 is a deuterated analog of (trans)-4-Propyl-1-methyl-L-proline, a compound that belongs to the class of proline derivatives. Proline derivatives are known for their significance in various biochemical processes and pharmaceutical applications. The deuterated form, indicated by the “d3” suffix, means that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Propyl-1-methyl-L-proline-d3 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (trans)-4-Propyl-1-methyl-L-proline and deuterated reagents.
Deuteration: The key step involves the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Catalytic Deuteration: The deuteration process is scaled up using industrial reactors and catalysts.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(trans)-4-Propyl-1-methyl-L-proline-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (trans)-4-Propyl-1-methyl-L-proline-d3 is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The deuterium atoms provide distinct signals that help in the structural elucidation and quantification of compounds.
Biology
In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium atoms act as tracers, allowing researchers to track the compound’s movement and transformation within biological systems.
Medicine
In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterated form provides insights into the drug’s behavior in the body, aiding in the development of more effective and safer pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (trans)-4-Propyl-1-methyl-L-proline-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity, leading to altered biological and chemical effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(trans)-4-Propyl-1-methyl-L-proline: The non-deuterated analog of (trans)-4-Propyl-1-methyl-L-proline-d3.
(cis)-4-Propyl-1-methyl-L-proline: A geometric isomer with different spatial arrangement of atoms.
(trans)-4-Propyl-1-methyl-D-proline: An enantiomer with a different configuration at the chiral center.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
174.26 g/mol |
IUPAC Name |
(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |
InChI Key |
MAWGMRQFCUEYCT-QTFNCCPBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)O)CCC |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)O |
Origin of Product |
United States |
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